
N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: is a complex organic compound that belongs to the class of quinazoline derivatives The structure of this compound includes a quinazoline core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-methoxybenzyl Group: The 4-methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Attachment of the 2-ethylhexyl Group: The 2-ethylhexyl group can be attached via an alkylation reaction using 2-ethylhexyl bromide and a strong base such as sodium hydride.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the quinazoline core, potentially converting the dioxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and ethylhexyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Medicine:
Anticancer Activity: The compound has shown potential anticancer activity by inhibiting the growth of cancer cells.
Antimicrobial Activity: It may possess antimicrobial properties, making it useful in the development of new antibiotics.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: It may be used in the development of new agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, it can interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
- N-(2-ethylhexyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide
- N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-sulfonamide
Uniqueness: The unique combination of functional groups in N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide contributes to its distinct chemical properties and potential applications. The presence of the 4-methoxybenzyl group enhances its biological activity, while the 2-ethylhexyl group improves its solubility and bioavailability. Compared to similar compounds, it may exhibit superior efficacy in certain applications, such as enzyme inhibition and antimicrobial activity.
Biological Activity
N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with potential therapeutic applications. This compound belongs to a class of quinazoline derivatives that have been studied for their biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound based on available research findings.
Anticancer Properties
Research has indicated that quinazoline derivatives exhibit significant anticancer activity. A study focusing on related compounds demonstrated that certain analogs were effective against breast cancer cell lines, specifically MCF-7 and MDA-MB-468. These compounds showed varying degrees of growth inhibition, with some exhibiting synergistic effects when combined with existing chemotherapeutic agents like gefitinib .
Table 1: Anticancer Activity of Related Quinazoline Derivatives
Compound | Cell Line | GI50 (μM) | Activity Description |
---|---|---|---|
Reference Compound 1 | MDA-MB-468 | 5.2 | 3.71 times more potent than MCF-7 |
This compound | MCF-7 | TBD | Potential activity based on structural similarity |
Gefitinib | MDA-MB-468 | 19.3 | EGFR-TK inhibitor |
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored. Some studies have shown that these compounds can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria . The specific structure of this compound may enhance its interaction with microbial targets.
The mechanisms through which quinazoline derivatives exert their biological effects are multifaceted. They may involve the inhibition of key signaling pathways such as the EGFR signaling pathway in cancer cells. For instance, the inhibition of Akt phosphorylation has been noted in studies involving similar compounds . Additionally, antimicrobial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Study 1: Anticancer Efficacy
In a comparative study of various quinazoline derivatives against the MDA-MB-468 cell line, it was found that specific modifications to the benzyl group significantly enhanced anticancer potency. This suggests that structural variations in this compound could lead to improved therapeutic profiles.
Study 2: Antimicrobial Assessment
A recent investigation into the antimicrobial properties of quinazoline derivatives revealed that compounds with similar structures displayed strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The findings indicated a potential for developing new antimicrobial agents from this class of compounds .
Properties
Molecular Formula |
C25H31N3O4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H31N3O4/c1-4-6-7-17(5-2)15-26-23(29)19-10-13-21-22(14-19)27-25(31)28(24(21)30)16-18-8-11-20(32-3)12-9-18/h8-14,17H,4-7,15-16H2,1-3H3,(H,26,29)(H,27,31) |
InChI Key |
NVDXIALPFYFQHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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